molecular formula C49H58N8O7S2 B15187686 2-(4-(((4-(2,5-Dihydro-2-oxo-5-((1-phenyl-1H-tetrazol-5-yl)thio)-4-oxazolyl)phenoxy)acetyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid CAS No. 68978-46-1

2-(4-(((4-(2,5-Dihydro-2-oxo-5-((1-phenyl-1H-tetrazol-5-yl)thio)-4-oxazolyl)phenoxy)acetyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid

Cat. No.: B15187686
CAS No.: 68978-46-1
M. Wt: 935.2 g/mol
InChI Key: DRCNWDNZGJQRLE-UHFFFAOYSA-N
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Description

2-(4-(((4-(2,5-Dihydro-2-oxo-5-((1-phenyl-1H-tetrazol-5-yl)thio)-4-oxazolyl)phenoxy)acetyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((4-(2,5-Dihydro-2-oxo-5-((1-phenyl-1H-tetrazol-5-yl)thio)-4-oxazolyl)phenoxy)acetyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as condensation, acylation, and sulfonation. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((4-(2,5-Dihydro-2-oxo-5-((1-phenyl-1H-tetrazol-5-yl)thio)-4-oxazolyl)phenoxy)acetyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(4-(((4-(2,5-Dihydro-2-oxo-5-((1-phenyl-1H-tetrazol-5-yl)thio)-4-oxazolyl)phenoxy)acetyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(((4-(2,5-Dihydro-2-oxo-5-((1-phenyl-1H-tetrazol-5-yl)thio)-4-oxazolyl)phenoxy)acetyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(((4-(2,5-Dihydro-2-oxo-5-((1-phenyl-1H-tetrazol-5-yl)thio)-4-oxazolyl)phenoxy)acetyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid is unique due to its complex structure, which combines multiple functional groups and allows for diverse chemical reactivity and applications. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from simpler compounds.

Properties

CAS No.

68978-46-1

Molecular Formula

C49H58N8O7S2

Molecular Weight

935.2 g/mol

IUPAC Name

1-octadecyl-2-[4-[[2-[4-[2-oxo-5-(1-phenyltetrazol-5-yl)sulfanyl-5H-1,3-oxazol-4-yl]phenoxy]acetyl]amino]phenyl]benzimidazole-5-sulfonic acid

InChI

InChI=1S/C49H58N8O7S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-33-56-43-32-31-41(66(60,61)62)34-42(43)51-46(56)37-23-27-38(28-24-37)50-44(58)35-63-40-29-25-36(26-30-40)45-47(64-49(59)52-45)65-48-53-54-55-57(48)39-21-18-17-19-22-39/h17-19,21-32,34,47H,2-16,20,33,35H2,1H3,(H,50,58)(H,60,61,62)

InChI Key

DRCNWDNZGJQRLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C=C2)S(=O)(=O)O)N=C1C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)C5=NC(=O)OC5SC6=NN=NN6C7=CC=CC=C7

Origin of Product

United States

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